

N-Formyl tranexamic acid CAS number and molecular formula

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Compound of Interest

Compound Name: *N-Formyl tranexamic acid*

Cat. No.: *B15293070*

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N-Formyl Tranexamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl tranexamic acid is a derivative of the well-established antifibrinolytic agent, tranexamic acid. While specific research on the N-formyl derivative is limited, this guide provides a comprehensive overview of its fundamental properties and places it within the broader context of tranexamic acid and its analogues. This document serves as a foundational resource for researchers and professionals in drug development, offering available data, insights into potential mechanisms, and methodologies for analysis based on the parent compound.

Core Chemical and Physical Properties

A clear understanding of the basic physicochemical characteristics is fundamental for any research and development endeavor. The following table summarizes the key identifiers for **N-Formyl tranexamic acid**.

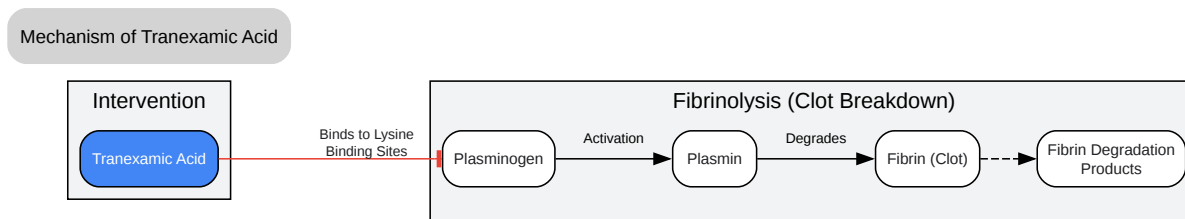
Property	Value	Citation
CAS Number	1599413-49-6	
Molecular Formula	C9H15NO3	
Molecular Weight	185.22 g/mol	
IUPAC Name	trans-4-(formamidomethyl)cyclohexane-1-carboxylic acid	

Tranexamic Acid: The Parent Compound - Mechanism of Action

To comprehend the potential biological activity of **N-Formyl tranexamic acid**, it is essential to first understand the mechanism of its parent compound, tranexamic acid. Tranexamic acid is a synthetic analog of the amino acid lysine.^[1] Its primary function is to inhibit the breakdown of fibrin clots, a process known as fibrinolysis.

The key players in fibrinolysis are plasminogen and plasmin. Plasminogen is a zymogen that, when activated, becomes plasmin, an enzyme that degrades fibrin clots. Tranexamic acid exerts its antifibrinolytic effect by binding to the lysine binding sites on plasminogen. This binding prevents plasminogen from interacting with fibrin, thereby inhibiting its conversion to plasmin and stabilizing the clot.

Signaling Pathway of Tranexamic Acid's Antifibrinolytic Action



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Caption: Mechanism of Tranexamic Acid's Antifibrinolytic Action.

Derivatives of Tranexamic Acid and Their Biological Implications

While data on **N-Formyl tranexamic acid** is scarce, studies on other derivatives provide insight into how modifications to the tranexamic acid structure can influence its biological activity. For instance, a study on N-Acetyl-Tranexamic acid and N-Phthaloyl-Tranexamic acid investigated their effects on glutathione (GSH)/thiol metabolism in leukocytes. The study found that N-Acetyl tranexamic acid led to a more significant depletion of GSH compared to tranexamic acid and N-Phthaloyl-Tranexamic acid, suggesting that the nature of the N-substituent can modulate the compound's interaction with cellular redox systems.

Potential Research Directions for N-Formyl Tranexamic Acid

Given the limited direct information, several experimental avenues could be explored to characterize **N-Formyl tranexamic acid**:

- **Synthesis and Characterization:** Development of a robust and scalable synthesis protocol for **N-Formyl tranexamic acid** would be the first step. Detailed characterization using techniques like NMR, Mass Spectrometry, and X-ray crystallography would confirm its structure.

- **In Vitro Antifibrinolytic Activity:** Fibrin clot lysis assays can be employed to determine if **N-Formyl tranexamic acid** retains the antifibrinolytic properties of its parent compound and to compare its potency.
- **Pharmacokinetic Profiling:** In vivo studies in animal models would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This would involve the development of sensitive analytical methods for its quantification in biological matrices.
- **Toxicology Studies:** Comprehensive toxicity studies are crucial to assess the safety profile of the compound.

Experimental Protocols: A Framework Based on Tranexamic Acid

While specific protocols for **N-Formyl tranexamic acid** are not available, the methodologies used for tranexamic acid can be adapted.

A. Synthesis of Tranexamic Acid (Illustrative)

Several synthetic routes to tranexamic acid have been reported. One common approach starts from p-aminomethylbenzoic acid, which is subjected to hydrogenation to yield a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid. The desired trans isomer (tranexamic acid) is then separated and purified.

B. Analytical Methods for Quantification in Biological Fluids

The quantification of tranexamic acid in biological samples like plasma and urine is well-documented and provides a template for developing methods for its N-formyl derivative. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method.

Sample Preparation (General Workflow):

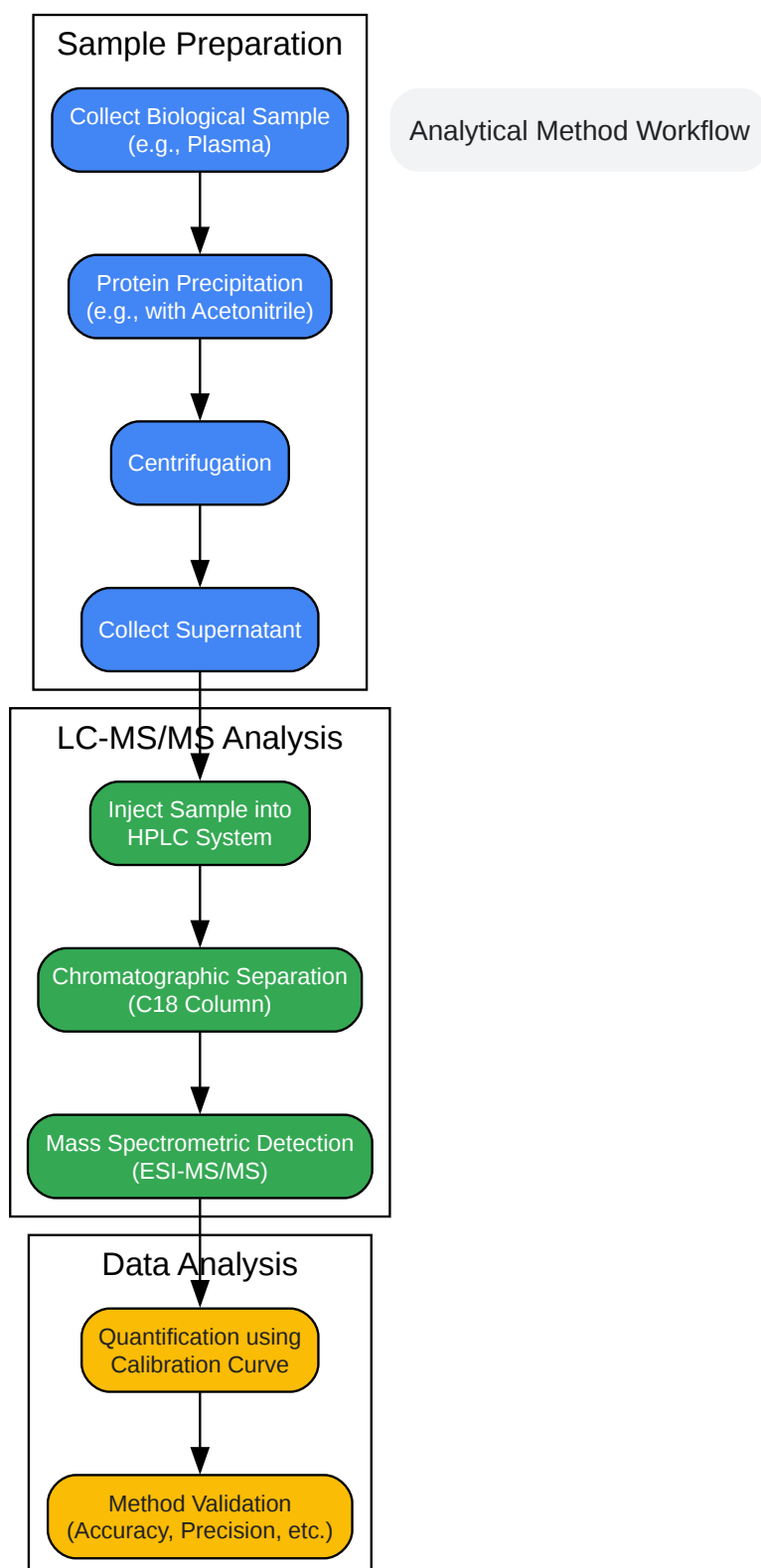
- **Protein Precipitation:** Biological samples are typically treated with a solvent like acetonitrile or methanol to precipitate proteins.

- **Centrifugation:** The sample is centrifuged to separate the precipitated proteins from the supernatant containing the analyte.
- **Supernatant Collection:** The supernatant is collected for analysis.
- **Derivatization (if necessary):** For detection methods that require it, a derivatizing agent can be added to improve the chromatographic or detection properties of the analyte.

Illustrative HPLC-MS/MS Parameters for Tranexamic Acid:

Parameter	Example Condition
Column	C18 reverse-phase column
Mobile Phase	A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate	0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI) in positive mode
MRM Transitions	Specific precursor-to-product ion transitions for tranexamic acid and an internal standard would be monitored.

Experimental Workflow for Analytical Method Development



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Caption: General workflow for analytical method development.

Conclusion

N-Formyl tranexamic acid represents an area of potential interest for researchers in the field of antifibrinolytics and drug development. While direct experimental data is currently limited, the extensive knowledge base for its parent compound, tranexamic acid, provides a solid foundation for future investigation. This guide has summarized the available information and outlined a logical framework for the further characterization and development of this compound. The provided methodologies and conceptual pathways are intended to serve as a starting point for researchers aiming to explore the therapeutic potential of **N-Formyl tranexamic acid**.

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References

- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
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